4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid
Description
4-(Cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid is a pyrrole-derived carboxylic acid featuring a cyclopropylcarbonyl substituent at the 4-position of the pyrrole ring. Pyrrole-2-carboxylic acid derivatives are of significant interest in medicinal chemistry due to their structural diversity and bioactivity, particularly as enzyme inhibitors or antimicrobial agents.
Structure
3D Structure
Properties
IUPAC Name |
4-(cyclopropanecarbonyl)-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-8(5-1-2-5)6-3-7(9(12)13)10-4-6/h3-5,10H,1-2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKWTQFNEAQPHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CNC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylcarbonyl chloride with a suitable pyrrole derivative in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced forms of the cyclopropylcarbonyl group.
Substitution: Substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biological pathways. For instance, it could act as an inhibitor of enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Analogues with Alkyl/Aryl Substituents
4-Methyl-1H-pyrrole-2-carboxylic Acid (CAS: 18711-59-6)
- Structure : Methyl group at position 3.
- Molecular Formula: C₆H₇NO₂.
- Serves as a baseline for studying substituent effects.
- Source : .
1-Methyl-5-[4-(Trifluoromethyl)phenyl]pyrrole-2-carboxylic Acid
- Structure : Methyl at position 1 and trifluoromethylphenyl at position 4.
- Molecular Formula: C₁₃H₁₀F₃NO₂.
- Source : .
3-Methyl-4-(4-(Trifluoromethyl)benzyl)-1H-pyrrole-2-carboxylic Acid (Compound 183)
- Structure : Trifluoromethylbenzyl at position 4 and methyl at position 3.
- Molecular Formula: C₁₅H₁₂F₃NO₂.
- Synthesis : Prepared via substitution reactions; used without further characterization.
- Source : .
Derivatives with Anti-Tuberculosis Activity
1-(4-Carboxybutyl)-4-(4-(Substituted Benzyloxy)Phenyl)-1H-pyrrole-2-carboxylic Acid (Compound 7d)
- Structure : Carboxybutyl chain at position 1 and substituted benzyloxy-phenyl at position 4.
- Activity : MIC value of 12.5 µg/mL against Mycobacterium tuberculosis H37Rv, indicating potent anti-TB activity.
- Synthesis : Derived via Vilsmeier-Haack reaction and characterized by IR, NMR, and mass spectrometry.
- Source : .
4-(1-(3-(Trifluoromethyl)Phenyl)Cyclopropyl)-3-Methyl-1H-pyrrole-2-carboxylic Acid (Compound 254)
- Structure : Cyclopropyl and trifluoromethylphenyl groups.
- Synthesis : Prepared from intermediate 249 (60% yield), highlighting the feasibility of cyclopropyl incorporation.
- Source : .
Halogenated and Sulfonamide Derivatives
4-[(4-Iodophenyl)Sulfamoyl]-1H-pyrrole-2-carboxylic Acid
- Structure : Iodophenylsulfamoyl group at position 4.
- Molecular Formula : C₁₁H₉IN₂O₄S.
- Potential Use: Sulfonamide moiety suggests possible enzyme inhibition (e.g., carbonic anhydrase).
- Source : .
4-(4-Chlorophenethyl)-1H-pyrrole-2-carboxylic Acid
Impact of Substituents on Physicochemical Properties
- Cyclopropyl Groups : Enhance rigidity and metabolic stability (e.g., compound 254 ).
- Trifluoromethyl Groups : Increase lipophilicity and electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (e.g., compound 183 ).
- Sulfonamide/Iodo Groups : Introduce hydrogen-bonding or halogen-bonding capabilities, critical for enzyme inhibition (e.g., ).
Biological Activity
4-(Cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in drug development.
Chemical Structure and Properties
The compound this compound features a pyrrole ring with a cyclopropylcarbonyl substituent at the 4-position and a carboxylic acid group at the 2-position. This structure is significant for its potential interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds within the pyrrole family, including this compound, exhibit notable antimicrobial activity. For instance, related pyrrole derivatives have shown effectiveness against various bacterial strains, including multidrug-resistant species. A study highlighted that certain pyrrole compounds act as quorum sensing inhibitors, which can disrupt bacterial communication and biofilm formation, thereby enhancing the efficacy of existing antibiotics against pathogens like Pseudomonas aeruginosa .
Anticancer Activity
The anticancer potential of pyrrole derivatives has been extensively studied. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, research has shown that modifications to the pyrrole structure can significantly enhance anti-tumor activity, with some derivatives exhibiting IC50 values in low micromolar ranges against cancer cells .
The biological activity of this compound is attributed to its interaction with specific molecular targets. These include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Quorum Sensing Disruption : By interfering with bacterial communication systems, it can reduce virulence factor production and biofilm formation.
- Cell Cycle Modulation : Some studies suggest that pyrrole derivatives can induce apoptosis in cancer cells by modulating cell cycle pathways.
Case Studies
- Antimicrobial Efficacy : A study on related pyrrole compounds demonstrated their ability to inhibit biofilm formation in Pseudomonas aeruginosa. The compounds reduced virulence factor production and enhanced the effectiveness of antibiotics when used in combination therapies .
- Cytotoxicity Against Cancer Cells : Research investigating the effects of various pyrrole derivatives on Hep-2 and P815 cancer cell lines revealed significant cytotoxicity, with some compounds achieving IC50 values as low as 3.25 mg/mL .
Data Table: Biological Activities of Pyrrole Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |
|---|---|---|---|
| This compound | Antimicrobial | Pseudomonas aeruginosa | Not specified |
| Pyrrole Derivative A | Anticancer | Hep-2 Cancer Cells | 3.25 |
| Pyrrole Derivative B | Antimicrobial | Various Gram-positive bacteria | Low nanomolar |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Methodology : A plausible route involves coupling cyclopropane carbonyl chloride with a protected pyrrole-2-carboxylic acid derivative (e.g., methyl ester) under Schotten-Baumann conditions. Optimize using anhydrous solvents (e.g., DMF) and catalysts like triethylamine to enhance nucleophilicity. Reaction temperature (0–25°C) and stoichiometric ratios should be systematically varied to minimize side products. Post-synthesis, purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity .
Q. What spectroscopic techniques are effective for structural confirmation and regiochemical analysis?
- Methodology :
- X-ray crystallography : Resolves bond lengths and angles, particularly for the cyclopropane-carbonyl moiety (e.g., C=O and cyclopropane C–C distances) .
- NMR : H and C NMR identify proton environments (e.g., pyrrole ring protons at δ 6.5–7.5 ppm) and carbonyl carbons (δ ~170 ppm). H-C HSQC confirms connectivity .
- IR : Confirms carboxylic acid (O–H stretch ~2500–3000 cm⁻¹) and ketone (C=O ~1680 cm⁻¹) functionalities .
Q. How does the cyclopropane ring affect solubility, and what formulation strategies improve bioavailability?
- Methodology : The hydrophobic cyclopropane group reduces aqueous solubility. Mitigate via:
- Co-solvents : Use DMSO or ethanol (10–20% v/v) in buffer systems.
- Salt formation : Convert to sodium or potassium salts to enhance hydrophilicity.
- Nanoparticle dispersion : Employ liposomal encapsulation or PEGylation for in vivo studies .
Advanced Research Questions
Q. How can contradictions between computational predictions (DFT) and experimental crystallographic data be resolved?
- Methodology :
- Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with X-ray data to identify discrepancies in bond lengths or angles.
- Include solvent effects (e.g., PCM model) and dispersion corrections in DFT calculations.
- Validate with spectroscopic data (e.g., NMR coupling constants) to refine computational models .
Q. What strategies investigate the electronic effects of the cyclopropane substituent on acidity and reactivity?
- Methodology :
- pKa determination : Use potentiometric titration in water/DMSO mixtures to quantify carboxylic acid acidity.
- DFT calculations : Analyze electron density maps (e.g., NBO analysis) to assess conjugation between cyclopropane and carbonyl groups.
- Kinetic studies : Compare reaction rates (e.g., esterification) with analogs (e.g., methyl or phenyl substituents) to isolate electronic effects .
Q. What advanced purification techniques address diastereomer/regioisomer separation in derivatives?
- Methodology :
- Preparative HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) for polar derivatives.
- Chiral resolution : Employ cellulose-based chiral stationary phases (e.g., Chiralpak IC) for enantiomers.
- Crystallography-guided separation : Leverage differential solubility of diastereomers in mixed solvents (e.g., methanol/chloroform) .
Q. How to design stability studies to evaluate cyclopropane ring degradation under physiological conditions?
- Methodology :
- Forced degradation : Expose the compound to pH 1–13 buffers (37°C, 1–7 days) and analyze degradation via LC-MS.
- Thermal stability : Perform TGA/DSC to identify decomposition temperatures.
- Light sensitivity : Use UV-vis spectroscopy to monitor photodegradation (λ = 254–365 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
